molecular formula C28H34N2O8 B12513772 Boc-Ser(Val-Fmoc)-OH

Boc-Ser(Val-Fmoc)-OH

Cat. No.: B12513772
M. Wt: 526.6 g/mol
InChI Key: MZUSTCBLZOMXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ser(Val-Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of serine, valine, and fluorenylmethyloxycarbonyl (Fmoc) groups. The compound is protected by tert-butyloxycarbonyl (Boc) and Fmoc groups, which are commonly used in solid-phase peptide synthesis to protect amino acids from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Val-Fmoc)-OH involves multiple steps:

    Protection of Serine: Serine is protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

    Coupling with Valine: The protected serine is then coupled with valine, which is protected by an Fmoc group. This coupling is typically carried out using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection and Purification: The final product, this compound, is obtained by deprotecting the intermediate compounds and purifying the product using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Val-Fmoc)-OH undergoes several types of reactions:

    Deprotection: The Boc and Fmoc groups can be removed under specific conditions. Boc deprotection is typically achieved using trifluoroacetic acid, while Fmoc deprotection is done using piperidine.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal.

    Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound.

Scientific Research Applications

Boc-Ser(Val-Fmoc)-OH is widely used in scientific research, particularly in:

    Chemistry: It is used in the synthesis of peptides and proteins, which are essential for studying biochemical processes.

    Biology: Peptides synthesized using this compound are used in studying protein-protein interactions, enzyme functions, and cellular signaling pathways.

    Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of synthetic peptides for various applications, including diagnostics and biotechnology.

Mechanism of Action

The mechanism of action of Boc-Ser(Val-Fmoc)-OH involves its role as a building block in peptide synthesis. The Boc and Fmoc groups protect the amino acids during the synthesis process, preventing undesired reactions. Once the desired peptide sequence is formed, the protecting groups are removed to yield the final peptide product.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ser(Val)-OH: Similar but lacks the Fmoc group, making it less versatile in certain peptide synthesis applications.

    Fmoc-Ser(Val)-OH: Similar but lacks the Boc group, which may affect its stability during synthesis.

Uniqueness

Boc-Ser(Val-Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, providing greater flexibility and control in peptide synthesis. This dual protection allows for selective deprotection and coupling, making it a valuable tool in complex peptide synthesis.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O8/c1-16(2)23(25(33)36-15-22(24(31)32)29-27(35)38-28(3,4)5)30-26(34)37-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,14-15H2,1-5H3,(H,29,35)(H,30,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSTCBLZOMXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.